molecular formula C13H12FNS B1335260 2-[(2-Fluorophenyl)methylsulfanyl]aniline CAS No. 710966-54-4

2-[(2-Fluorophenyl)methylsulfanyl]aniline

Cat. No.: B1335260
CAS No.: 710966-54-4
M. Wt: 233.31 g/mol
InChI Key: AVRBBNGIGYOUHH-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylsulfanyl]aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a fluorophenyl group and a methylsulfanyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methylsulfanyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-[(2-fluorophenyl)methylsulfanyl]thiourea, which is then hydrolyzed to yield the desired aniline compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential anticancer agent with activity against cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]aniline in biological systems involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methylsulfanyl)aniline
  • 2-Fluoro-4-(methylthio)aniline

Uniqueness

2-[(2-Fluorophenyl)methylsulfanyl]aniline is unique due to the presence of both a fluorophenyl group and a methylsulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBBNGIGYOUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403260
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710966-54-4
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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